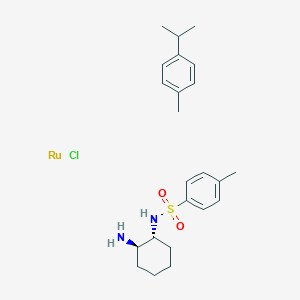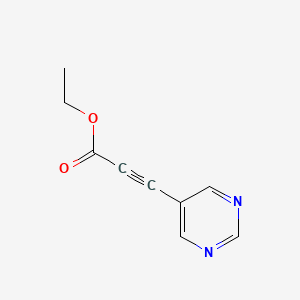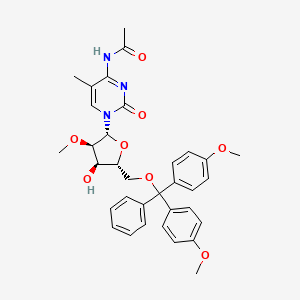
(2R)-2-(Dimethylamino)propane-1-thiol
Vue d'ensemble
Description
“(2R)-2-(Dimethylamino)propane-1-thiol” is a chemical compound with the molecular formula C5H13NS . It is also known by other names such as “3-(dimethylamino)propane-1-thiol” and "N,N-dimethyl-3-mercaptopropylamine" .
Molecular Structure Analysis
The molecular structure of “(2R)-2-(Dimethylamino)propane-1-thiol” consists of a three-carbon alkyl chain (propane), with a thiol group (-SH) attached to one end and a dimethylamino group (-N(CH3)2) attached to the second carbon .
Physical And Chemical Properties Analysis
“(2R)-2-(Dimethylamino)propane-1-thiol” has a molecular weight of 119.23 . It has a boiling point of 40-41 °C (at 12 Torr pressure) and a density of 0.900 . The pKa is predicted to be 8.83±0.10 .
Applications De Recherche Scientifique
Complexation in Solution
The compound exhibits complexation behavior with silver(I), showing varying species formations depending on pH levels. It forms polynuclear thiolate complexes in solutions, indicating its potential for studies in coordination chemistry and materials science (González-Duarte & Vives, 1990).
Kinetic Studies
Kinetic studies of its derivatives, such as the formation of thiol esters like 2-dimethylaminoethanethiol propionate, have been conducted. These studies provide insights into the reactivity and potential applications of the compound in pharmaceutical sciences (Hussain & Schurman, 1969).
Enantiomer Resolution
The compound and its derivatives have been used in the resolution of enantiomers, showcasing its utility in chiral separations and pharmaceutical preparations (Rosini et al., 2007).
Ligand for Metal Complexes
Its derivatives serve as ligands to form complex structures with metals like cobalt, indicating potential applications in catalysis and materials science (Shearer et al., 2003).
Sensor and Indicator Design
The compound has been used in the design of sensor arrays for discriminating metal ions and thiols, suggesting its potential in environmental monitoring and chemical sensing (Hewage & Anslyn, 2009).
Nucleophilic Reactions
It partakes in nucleophilic reactions, indicating its reactivity and potential use in organic synthesis and medicinal chemistry (Kumar & Chimni, 1992).
Synthesis of Bidentate Ligands
Its derivatives are involved in the synthesis of bidentate ligands with phosphorus/nitrogen donors, showing applications in coordination chemistry and catalyst design (Field & Luck, 1994).
Safety and Hazards
“(2R)-2-(Dimethylamino)propane-1-thiol” is classified with the GHS07 safety symbol, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
(2R)-2-(dimethylamino)propane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGOSVDPSCPNGS-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Dimethylamino)propane-1-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















